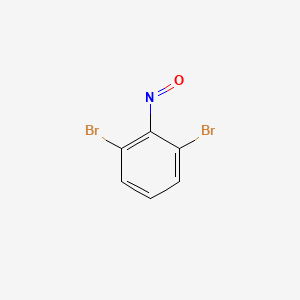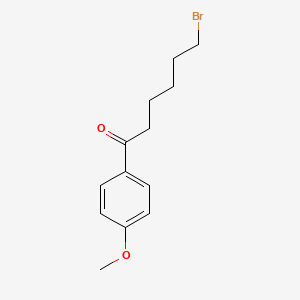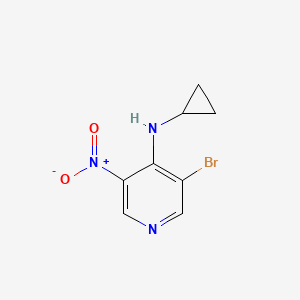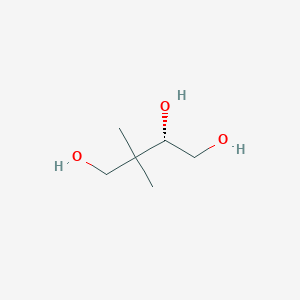
C13H12O4
Overview
Description
C13H12O4 is a chemical compound with the molecular formula this compound. It is a yellow solid with a molecular weight of 232.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
C13H12O4 can be synthesized through several methods. One common synthetic route involves the reaction of benzofuran with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of ethyl 3-benzofuran-2-yl-3-oxopropionate may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
C13H12O4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
C13H12O4 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-benzofuran-2-yl-3-oxopropionate involves its interaction with various molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
C13H12O4 can be compared with other benzofuran derivatives such as:
Benzofuran-2-carboxylic acid: Known for its anti-inflammatory properties.
2-(2-Benzofuranyl)acetic acid: Studied for its potential anti-cancer activity.
2-(Benzofuran-2-yl)ethanol: Investigated for its anti-oxidative effects.
These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 2-(1-benzofuran-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H12O4/c1-2-16-13(15)10(8-14)12-7-9-5-3-4-6-11(9)17-12/h3-8,10H,2H2,1H3 |
InChI Key |
NXOVCSQFJLQIQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
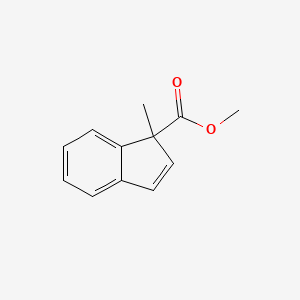
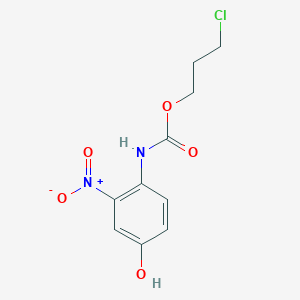
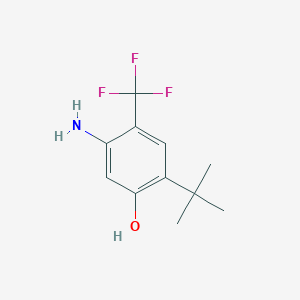
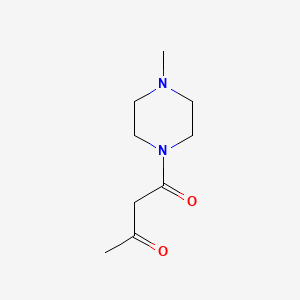
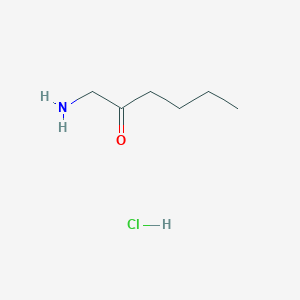
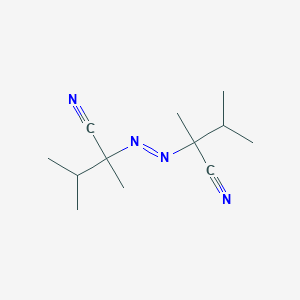
![4-[(Thiophen-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B8658899.png)
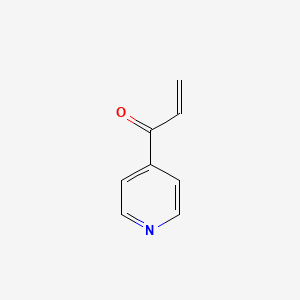
![1H-Imidazole, 2-butyl-1-[(2-chlorophenyl)methyl]-](/img/structure/B8658926.png)
